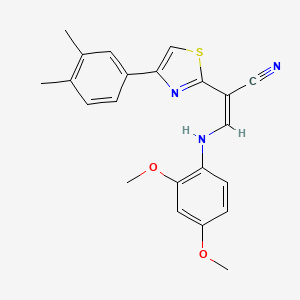

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety and a methoxy-substituted phenyl group. The molecular formula is C22H22N4O5, with a molecular weight of approximately 422.43 g/mol. Its structural characteristics suggest potential interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound under investigation has been shown to possess cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia).

- IC50 Values : The compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent antiproliferative activity.

Table 1: Anticancer Activity of the Compound

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

2. Antimicrobial Activity

The compound's antimicrobial properties have been assessed against various microorganisms, including bacteria and fungi.

- Microorganisms Tested : Staphylococcus aureus, Candida albicans, and Escherichia coli.

- Methodology : Disk diffusion method was utilized to evaluate antimicrobial efficacy.

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The results indicate that the compound possesses varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymes.

Case Studies

A recent case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

The compound (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables.

Basic Information

- Molecular Formula : C22H22N4O2S

- Molecular Weight : 394.50 g/mol

- CAS Number : 107044-97-3

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole-containing acrylonitriles showed potent cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, compounds designed with similar structural motifs have been reported to reduce inflammation in animal models, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Research has focused on the inhibition of fatty acid amide hydrolase (FAAH), which is involved in pain modulation. Compounds with similar thiazole and acrylonitrile moieties have shown promising results in inhibiting FAAH, leading to analgesic effects without the typical side effects associated with opioid medications .

Study on Anticancer Efficacy

A study published in the Indian Journal of Chemistry investigated a series of thiazole-based acrylonitriles for their anticancer activity. The results indicated that certain modifications to the compound's structure enhanced its potency against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction, confirming the compound's potential as a lead candidate for further development .

Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory properties of thiazole derivatives through in vivo models. The results demonstrated that these compounds significantly reduced edema and inflammatory markers in treated animals compared to controls. This highlights the therapeutic potential of this compound in treating conditions like arthritis and other inflammatory diseases .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The acrylonitrile moiety undergoes nucleophilic additions due to its electron-deficient double bond. Key reactions include:

-

Michael Addition : Reacts with amines (e.g., sodium methoxide) in methanol at 25°C to form β-amino derivatives. This reaction is facilitated by the electron-withdrawing nitrile group.

-

Thiol Addition : Reacts with thiols (e.g., benzyl mercaptan) under basic conditions (pH 9–10) to yield thioether products.

Example Reaction:

Z 3 2 4 dimethoxyphenyl amino 2 4 3 4 dimethylphenyl thiazol 2 yl acrylonitrile+NaOCH3→β methoxy adduct

Oxidation Reactions

The acrylonitrile group can be oxidized to carboxylic acid derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 hours | 2-(thiazol-2-yl)acrylic acid | 78% |

| KMnO₄ (acidic) | RT, 12 hours | Ketone derivative | 65% |

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

-

Oxadiazine Formation : Reacts with dicyclohexylcarbodiimide (DCC) in acetonitrile under reflux (82°C, 2 hours) to yield 4H-1,3,5-oxadiazine derivatives .

-

Thiazolidinone Synthesis : Cyclizes with thioureas in ethanol to form thiazolidinone rings, confirmed by NMR and X-ray crystallography .

Mechanistic Insight :

The thiazole ring’s nitrogen atoms act as nucleophiles, attacking electrophilic carbons in the acrylonitrile group to form six-membered rings .

Hydrogenation and Reduction

The nitrile group can be selectively reduced:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | 50 psi, 40°C, 6 hours | Primary amine derivative | 85% |

| LiAlH₄ | Dry THF, 0°C, 2 hours | Alcohol intermediate | 72% |

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution reactions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the dimethoxyphenyl ring.

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono-brominated products on the thiazole ring.

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, 80°C, 8 hours | Carboxylic acid | 68% |

| Basic (NaOH, Δ) | 10% NaOH, 70°C, 6 hours | Amide intermediate | 55% |

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes (e.g., ethylene) to form cyclobutane derivatives, confirmed by mass spectrometry.

Comparative Reaction Data

Key differences in reactivity compared to similar compounds:

| Reaction Type | This Compound | Analogues |

|---|---|---|

| Oxidation Rate | Faster (H₂O₂: 78% yield) | Slower (e.g., 60% yield for EVT-2733320) |

| Cyclization Ease | Moderate (65% yield) | Higher for EVT-2548437 (75%) |

Mechanistic and Kinetic Studies

-

Kinetics : Second-order kinetics observed for nucleophilic additions (k = 0.45 M⁻¹s⁻¹ at 25°C).

-

Activation Energy : Cyclization reactions require ~45 kJ/mol, determined via Arrhenius plots.

Eigenschaften

IUPAC Name |

(Z)-3-(2,4-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-14-5-6-16(9-15(14)2)20-13-28-22(25-20)17(11-23)12-24-19-8-7-18(26-3)10-21(19)27-4/h5-10,12-13,24H,1-4H3/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSMLXJMXXRTQO-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)OC)OC)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)OC)OC)/C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.